molecular formula C21H16N2O5 B412546 N-(2-benzoyl-4-nitrophenyl)-4-methoxybenzamide

N-(2-benzoyl-4-nitrophenyl)-4-methoxybenzamide

Cat. No.: B412546
M. Wt: 376.4g/mol
InChI Key: CRGJCKQXPSAWMX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-benzoyl-4-nitrophenyl)-4-methoxybenzamide typically involves the reaction of 2-benzoyl-4-nitroaniline with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane or chloroform. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: N-(2-benzoyl-4-nitrophenyl)-4-methoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol or other nucleophiles in appropriate solvents.

    Hydrolysis: Hydrochloric acid or sodium hydroxide in water.

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2-benzoyl-4-nitrophenyl)-4-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyl and nitrophenyl groups may facilitate binding to active sites, while the methoxybenzamide moiety can influence the compound’s overall stability and reactivity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison: N-(2-benzoyl-4-nitrophenyl)-4-methoxybenzamide is unique due to its methoxy group, which can influence its solubility, reactivity, and overall chemical behavior. Compared to its analogs with different substituents (e.g., methyl, ethoxy, chloro), the methoxy derivative may exhibit distinct physical and chemical properties, making it suitable for specific applications .

Properties

Molecular Formula

C21H16N2O5

Molecular Weight

376.4g/mol

IUPAC Name

N-(2-benzoyl-4-nitrophenyl)-4-methoxybenzamide

InChI

InChI=1S/C21H16N2O5/c1-28-17-10-7-15(8-11-17)21(25)22-19-12-9-16(23(26)27)13-18(19)20(24)14-5-3-2-4-6-14/h2-13H,1H3,(H,22,25)

InChI Key

CRGJCKQXPSAWMX-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=CC=C3

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=CC=C3

Origin of Product

United States

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